molecular formula C13H10F3NO2S B8667250 2-(4-Trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester

2-(4-Trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester

Cat. No. B8667250
M. Wt: 301.29 g/mol
InChI Key: NOJHFQOJLDFDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07345067B2

Procedure details

To a solution of NaOEt (21% in EtOH, 215 ml, 584 mmol) were added ethyl formate (46.97 ml, 584 mmol) and then, with cooling (max. 28° C.), chloro acetic acid ethyl ester in Et2O (200 ml). The mixture was stirred at RT for 20 h and filtered after adding Et2O (200 ml). The resulting solid was dissolved in EtOH (400 ml) and after addition of 4-(trifluoromethyl)benzene-1-carbothioamide (11.98 g, 58.4 mmol) stirring to reflux was accomplished for 20 h. After filtration, the EtOH was removed under reduced pressure and extracted with CH2Cl2 (3×)/H2O. The organic phases were washed with H2O, dried (Na2SO4) and evaporated to give crude compound which was crystallized (Et2O/n-pentane) to give 12.43 g (71%) of 2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester as off-white crystals, MS: 301 (M+), MP: 98-110° C.
Name
Quantity
215 mL
Type
reactant
Reaction Step One
Quantity
46.97 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
11.98 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O-].[Na+].[CH:5]([O:7][CH2:8][CH3:9])=[O:6].C(OC(=O)CCl)C.[F:17][C:18]([F:29])([F:28])[C:19]1[CH:24]=[CH:23][C:22]([C:25](=[S:27])[NH2:26])=[CH:21][CH:20]=1>CCOCC>[CH2:8]([O:7][C:5]([C:1]1[S:27][C:25]([C:22]2[CH:23]=[CH:24][C:19]([C:18]([F:28])([F:17])[F:29])=[CH:20][CH:21]=2)=[N:26][CH:2]=1)=[O:6])[CH3:9] |f:0.1|

Inputs

Step One
Name
Quantity
215 mL
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
46.97 mL
Type
reactant
Smiles
C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CCl)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
11.98 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C(N)=S)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
after adding Et2O (200 ml)
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in EtOH (400 ml)
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
WAIT
Type
WAIT
Details
was accomplished for 20 h
Duration
20 h
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the EtOH was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×)/H2O
WASH
Type
WASH
Details
The organic phases were washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give crude compound which
CUSTOM
Type
CUSTOM
Details
was crystallized (Et2O/n-pentane)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)OC(=O)C1=CN=C(S1)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.43 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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